molecular formula C10H15ClO2 B13852478 2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde CAS No. 1256546-90-3

2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde

Cat. No.: B13852478
CAS No.: 1256546-90-3
M. Wt: 202.68 g/mol
InChI Key: RFUCSTYHPHMMPR-UHFFFAOYSA-N
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Description

2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with chlorine, methoxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde can be achieved through several methods. One common approach involves the chlorination of a precursor compound, such as 2-alkoxy-5-alkoxymethylpyridine, using a chlorinating agent in the presence of a diluent and reaction auxiliary at temperatures ranging from 0°C to 200°C . Another method involves the reaction of allyl isothiocyanate with chlorine at temperatures between 0°C and 150°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-5-(methoxymethyl)-5-methyl-1-Cyclohexene-1-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

CAS No.

1256546-90-3

Molecular Formula

C10H15ClO2

Molecular Weight

202.68 g/mol

IUPAC Name

2-chloro-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H15ClO2/c1-10(7-13-2)4-3-9(11)8(5-10)6-12/h6H,3-5,7H2,1-2H3

InChI Key

RFUCSTYHPHMMPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C=O)Cl)COC

Origin of Product

United States

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